Canfosfamide Hydrochloride
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Overview
Description
Preparation Methods
TER-286 is synthesized through a series of chemical reactions involving glutathione and other reagents. The synthetic route typically involves the activation of glutathione S-transferase P1-1, which then induces the formation of an anticancer alkylating agent and a glutathione derivative . Industrial production methods for TER-286 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
TER-286 undergoes several types of chemical reactions, including:
Oxidation: TER-286 can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: TER-286 can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
TER-286 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of glutathione S-transferase activation and the formation of anticancer agents.
Biology: TER-286 is used to investigate the role of glutathione in cellular processes and apoptosis.
Medicine: It is primarily used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.
Industry: TER-286 is used in the development of new anticancer drugs and therapies
Mechanism of Action
TER-286 exerts its effects by being activated by glutathione S-transferase P1-1, which then produces an anticancer alkylating agent and a glutathione derivative. This activation leads to the inhibition of the catalytic kinase activity of DNA-dependent protein kinase, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
TER-286 is unique in its activation by glutathione S-transferase P1-1 and its ability to produce an anticancer alkylating agent. Similar compounds include other glutathione analogues and prodrugs that are activated by glutathione S-transferase, such as:
TLK-286: Another name for TER-286, used interchangeably.
Glutathione analogues: Compounds that mimic the structure and function of glutathione.
Prodrugs: Compounds that are metabolized into active drugs within the body
Properties
CAS No. |
439943-59-6 |
---|---|
Molecular Formula |
C26H41Cl5N5O10PS |
Molecular Weight |
823.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1 |
InChI Key |
NECZZOFFLFZNHL-XVGZVFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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